N2,N2-Dimethyl-6-nitro-2,5-indanediamine
Description
N2,N2-Dimethyl-6-nitro-2,5-indanediamine is a synthetic aromatic diamine derivative featuring a bicyclic indane scaffold substituted with a nitro group (-NO₂) at position 6 and two methyl groups on the N2 amine.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-nitro-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)9-3-7-5-10(12)11(14(15)16)6-8(7)4-9/h5-6,9H,3-4,12H2,1-2H3 |
InChI Key |
PELHSEUSMRWBNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of N2,N2-Dimethyl-6-nitro-2,5-indanediamine and Analogs
| Compound Name | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | Indane bicyclic ring | -NO₂ (position 6), -N(CH₃)₂ (N2) | Aromatic rigidity, polar nitro group |
| NDMA (Nitrosodimethylamine, 62-75-9) | Linear aliphatic | -N(NO)CH₃ | Nitroso group, small molecular weight |
| Ranitidine Diamine Hemifumarate | Furan ring | -N(CH₃)₂, -S-CH₂CH₂NH₂ | Thioether, dimethylamino on heterocycle |
- NDMA (): A nitrosamine with a linear structure, NDMA is a potent carcinogen due to its nitroso (-N=O) group, which facilitates DNA alkylation. In contrast, the nitro (-NO₂) group in the target compound is less reactive toward biomolecules but may confer oxidative stability .
- Ranitidine Diamine Hemifumarate (): This ranitidine impurity shares a dimethylamino group but attaches it to a furan ring.
Physicochemical and Toxicological Profiles
Table 2: Comparative Properties
| Property | This compound (Predicted) | NDMA | Ranitidine Diamine Hemifumarate |
|---|---|---|---|
| Molecular Weight | ~235 g/mol | 74.08 g/mol | ~300 g/mol |
| Polarity | High (due to -NO₂ and -N(CH₃)₂) | Moderate | Moderate (polar substituents) |
| Toxicity | Unknown; nitro groups may pose mutagenic risks | Carcinogenic (IARC Class 2A) | Low toxicity (pharmaceutical impurity) |
| Regulatory Status | Not widely regulated | EPA-regulated | Monitored in drug manufacturing |
- NDMA (): Heavily regulated due to carcinogenicity, with detection limits enforced in pharmaceuticals and water supplies.
- Ranitidine Analogs (): Ranitidine impurities like the diamine hemifumarate are scrutinized for stability under acidic conditions. The target compound’s indane core may offer superior thermal stability compared to furan-based structures .
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